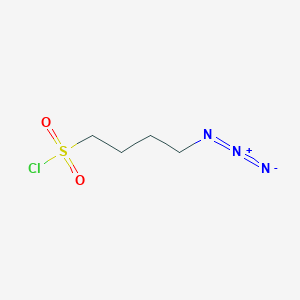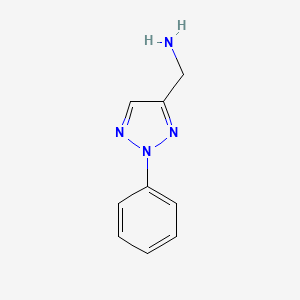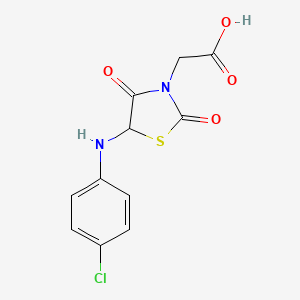
4-Azidobutane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azidobutane-1-sulfonyl chloride is a chemical compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. It is characterized by the presence of an azido group (-N₃) and a sulfonyl chloride group (-SO₂Cl) attached to a butane backbone. This compound is known for its reactivity and versatility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidobutane-1-sulfonyl chloride typically involves the reaction of 4-chlorobutane-1-sulfonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Cl-(CH2)3-SO2Cl+NaN3→4-N3-(CH2)3-SO2Cl+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions
4-Azidobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Acetonitrile, dimethylformamide
Catalysts: Copper(I) catalysts for cycloaddition reactions
Major Products
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Thiosulfonates: Formed from the reaction with thiols
Triazoles: Formed from cycloaddition reactions with alkynes
科学研究应用
4-Azidobutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfonamides and triazoles.
Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for subsequent click chemistry reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Azidobutane-1-sulfonyl chloride involves the reactivity of its functional groups:
Sulfonyl Chloride Group: Acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and thiosulfonate derivatives.
Azido Group: Participates in cycloaddition reactions, forming triazole rings through the Huisgen cycloaddition mechanism.
相似化合物的比较
Similar Compounds
- 4-Azidobutane-1-sulfonamide
- 4-Azidobutane-1-sulfonate
- 4-Azidobutane-1-thiosulfonate
Uniqueness
4-Azidobutane-1-sulfonyl chloride is unique due to the presence of both azido and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo both nucleophilic substitution and cycloaddition reactions makes it a valuable compound in various fields of research .
属性
IUPAC Name |
4-azidobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN3O2S/c5-11(9,10)4-2-1-3-7-8-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFESLQIEVUOARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-methyl-4-({1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2849395.png)
![ethyl 2-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2849396.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2849397.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2849400.png)
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-2,3-dihydro-1-benzofuran](/img/structure/B2849401.png)
![2-(1-methyl-1H-indol-3-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2849402.png)
